
Benzyl-diphenyl-prop-2-enylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-diphenyl-prop-2-enylphosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group, two phenyl groups, and a prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-diphenyl-prop-2-enylphosphanium typically involves the reaction of triphenylphosphine with benzyl chloride and an appropriate alkene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonium salt. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl-diphenyl-prop-2-enylphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the benzyl or phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction and conditions employed.
Scientific Research Applications
Benzyl-diphenyl-prop-2-enylphosphanium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which Benzyl-diphenyl-prop-2-enylphosphanium exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species. The molecular pathways involved include the formation of phosphonium intermediates and the stabilization of transition states in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl-diphenyl-prop-2-enylphosphanium include:
- Triphenylphosphine
- Benzyltriphenylphosphonium chloride
- Diphenylprop-2-enylphosphine
Uniqueness
This compound is unique due to the combination of its benzyl, phenyl, and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other phosphonium compounds may not be as effective.
Properties
CAS No. |
53201-22-2 |
|---|---|
Molecular Formula |
C22H22P+ |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
benzyl-diphenyl-prop-2-enylphosphanium |
InChI |
InChI=1S/C22H22P/c1-2-18-23(21-14-8-4-9-15-21,22-16-10-5-11-17-22)19-20-12-6-3-7-13-20/h2-17H,1,18-19H2/q+1 |
InChI Key |
ZBEFUKXTPIPLDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[P+](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


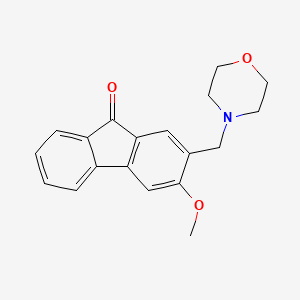
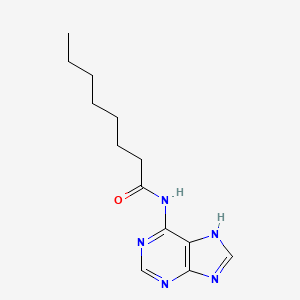
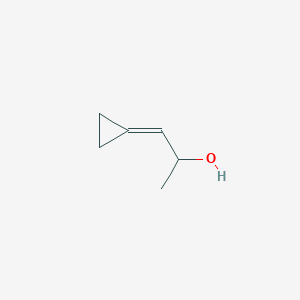
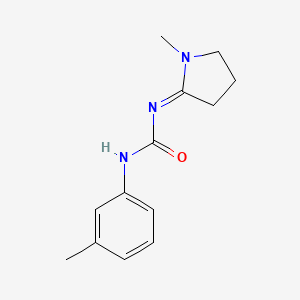

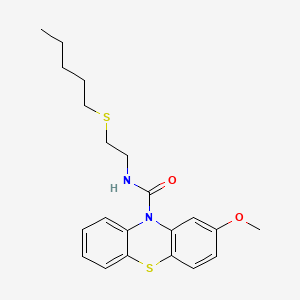
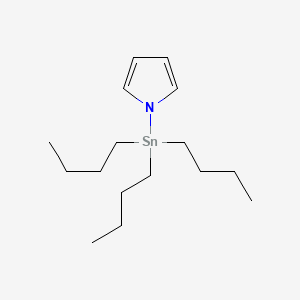
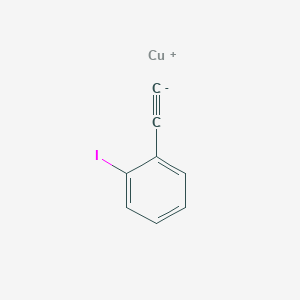
silyl sulfate](/img/structure/B14652319.png)
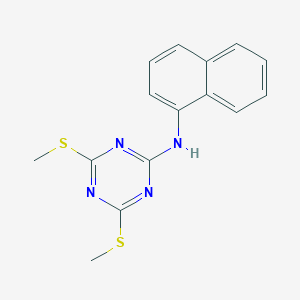
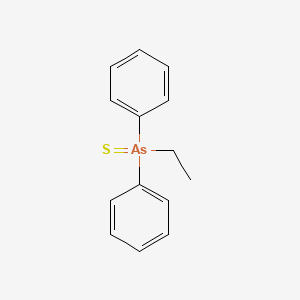
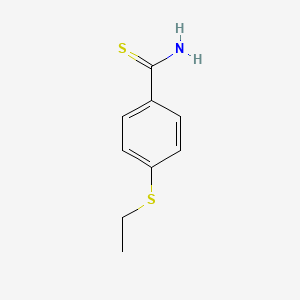
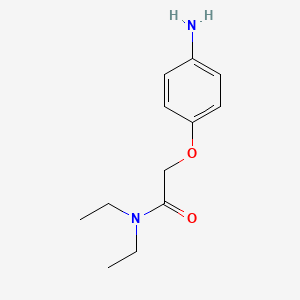
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
